(tetrahydro-2H-pyran-2-yl)-hydrazine
Description
(Tetrahydro-2H-pyran-2-yl)-hydrazine is a heterocyclic hydrazine derivative featuring a six-membered tetrahydropyran (oxane) ring substituted with a hydrazine (-NH-NH₂) group at the 2-position. Its molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol. The compound is typically synthesized via nucleophilic substitution or coupling reactions involving hydrazine hydrate and tetrahydropyran precursors, as seen in protocols for analogous compounds (e.g., benzohydrazide derivatives) .
The tetrahydropyran ring imparts steric bulk and moderate lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its applications include serving as a precursor for hydrazone formation, catalysis, or as a ligand in coordination chemistry.
Properties
IUPAC Name |
oxan-2-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-5-3-1-2-4-8-5/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHMHVTBPUHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via THP-Protected Intermediates
The most widely reported route involves nucleophilic substitution of a THP-derived electrophile with hydrazine. A key precursor, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine , is synthesized by reacting N-hydroxyphthalimide with dihydropyran in tetrahydrofuran (THF) catalyzed by p-toluenesulfonic acid (PTSA). The intermediate undergoes hydrazinolysis using 80% hydrazine hydrate in ethanol, yielding (tetrahydro-2H-pyran-2-yl)-hydrazine with a 75.3% yield after purification . Critical parameters include:
-
Solvent system : Ethanol enhances hydrazine solubility and minimizes side reactions.
-
Stoichiometry : A 1:1.2 molar ratio of N-hydroxyphthalimide to dihydropyran ensures complete conversion .
-
Catalyst loading : 10 mol% PTSA achieves optimal ring-opening without over-acidification .
Reductive Amination of THP-2-Carbonyl Derivatives
Alternative approaches employ reductive amination of tetrahydro-2H-pyran-2-one with hydrazine. This method, detailed in industrial protocols, uses sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). The reaction proceeds via imine formation followed by borohydride reduction, affording the hydrazine derivative in 68–72% yield. Key advantages include:
-
Chemoselectivity : NaBH3CN selectively reduces the imine without attacking the THP ring.
-
Scalability : Continuous flow systems improve mixing and heat transfer, achieving >90% conversion in 30 minutes .
Suzuki Coupling for Functionalized THP-Hydrazines
For applications requiring aryl-substituted hydrazines, Suzuki-Miyaura coupling integrates THP-hydrazine with boronic acids. A patented method reacts 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile using Pd(PPh3)2Cl2 and Na2CO3 in THF-water . Post-coupling hydrazine liberation involves HCl-mediated THP deprotection in methanol, yielding 82% pure product .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75.3 | 98.5 | Ethanol, 20°C, 1 h | Lab-scale |
| Reductive Amination | 72 | 97.2 | NaBH3CN, pH 4.5, 50°C | Pilot-scale |
| Suzuki Coupling | 82 | 99.1 | Pd(PPh3)2Cl2, THF-H2O, 70°C | Industrial-scale |
Mechanistic Insights :
-
Nucleophilic substitution favors SN2 pathways due to the THP ring’s steric protection .
-
Reductive amination’s pH sensitivity stems from the protonation equilibrium of hydrazine.
-
Suzuki coupling efficiency correlates with Pd catalyst dispersion and boronic acid reactivity .
Optimization Strategies and Challenges
Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but complicate hydrazine handling due to hygroscopicity. Ethanol-water mixtures (3:1 v/v) balance reactivity and safety .
Catalyst Recycling : Pd catalysts in Suzuki reactions are recoverable via silica gel filtration, reducing costs by 40% .
Impurity Profiling : Common byproducts include tetrahydro-2H-pyran-2-ol (from THP hydrolysis) and hydrazine dimerization products . HPLC with UV detection at 254 nm resolves these using a C18 column and acetonitrile-phosphate buffer gradient.
Chemical Reactions Analysis
Types of Reactions: (Tetrahydro-2H-pyran-2-yl)-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
(Tetrahydro-2H-pyran-2-yl)-hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (tetrahydro-2H-pyran-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Positional Isomers: 2-yl vs. 4-yl Substitution
- 1-(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (C₅H₁₃ClN₂O, MW 152.62 g/mol): The hydrazine group is at the 4-position of the tetrahydropyran ring. The hydrochloride salt form enhances water solubility (≥95% purity) compared to the free base .
Protected Derivatives
Aromatic Hydrazines
- (5-Fluoro-pyridin-2-yl)-hydrazine (C₅H₆FN₃, MW 127.12 g/mol):
- (2-Fluorobenzyl)hydrazine hydrochloride (C₇H₁₀ClFN₂, MW 176.62 g/mol):
Complex Heterocyclic Derivatives
- 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine :
- 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile: Demonstrates the use of tetrahydropyran-hydrazine hybrids in kinase inhibitor design, leveraging steric bulk for selective binding .
Physicochemical and Reactivity Profiles
Solubility and Stability
- Free hydrazines (e.g., (tetrahydro-2H-pyran-2-yl)-hydrazine) are hygroscopic and prone to oxidation.
- Hydrochloride salts (e.g., 1-(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride) exhibit higher aqueous solubility and stability .
- Protected derivatives (e.g., tert-butyl carbamates) are stable under basic conditions but require deprotection for further reactivity .
Reactivity Trends
- Steric Effects : The 2-yl isomer’s proximity to the oxygen atom in tetrahydropyran increases steric hindrance, slowing nucleophilic substitution compared to 4-yl isomers.
- Electronic Effects : Fluorinated aromatic hydrazines (e.g., (5-Fluoro-pyridin-2-yl)-hydrazine) show enhanced electrophilicity due to fluorine’s electron-withdrawing nature .
Hydrazone and Schiff Base Formation
Q & A
Q. Basic Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
